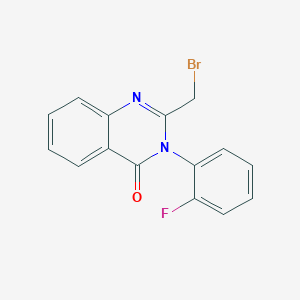

4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-fluorophenyl)-

Description

4(3H)-Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and antitumor effects . The compound 2-(bromomethyl)-3-(2-fluorophenyl)-4(3H)-quinazolinone features a bromomethyl (-CH2Br) substituent at position 2 and a 2-fluorophenyl group at position 3. The bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the 2-fluorophenyl moiety contributes steric and electronic effects that influence binding to biological targets .

Properties

CAS No. |

61554-49-2 |

|---|---|

Molecular Formula |

C15H10BrFN2O |

Molecular Weight |

333.15 g/mol |

IUPAC Name |

2-(bromomethyl)-3-(2-fluorophenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H10BrFN2O/c16-9-14-18-12-7-3-1-5-10(12)15(20)19(14)13-8-4-2-6-11(13)17/h1-8H,9H2 |

InChI Key |

IXHZDHXTPVRHGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CBr)C3=CC=CC=C3F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related quinazolinone derivatives:

Physical Properties

- Melting Point: Bromine substitution generally increases melting points. For instance, 3-amino-2-(2-bromophenyl)-4(3H)-quinazolinone (4f) has a melting point of 204–206°C , while the target compound is expected to have a higher melting point due to the bromomethyl group.

- Solubility : Bromine and fluorophenyl groups reduce aqueous solubility but enhance lipid solubility, improving bioavailability in hydrophobic environments .

Research Findings and Implications

- Synthetic Routes : The bromomethyl group can be introduced via alkylation of 2-methyl precursors using brominating agents like N-bromosuccinimide (NBS) . This contrasts with dibromomethyl derivatives, which require harsher conditions .

- Structure-Activity Relationship (SAR) : Substituents at position 2 significantly influence activity. For example, replacing bromomethyl with a methyl group reduces antibacterial potency by 8-fold in methicillin-resistant Staphylococcus aureus (MRSA) models .

- Toxicity: Brominated quinazolinones generally show low cytotoxicity in vitro, but prolonged exposure may require further pharmacokinetic optimization .

Q & A

Q. What are the most reliable synthetic routes for 4(3H)-quinazolinone derivatives, particularly those with bromomethyl and fluorophenyl substituents?

- Methodological Answer : The Niementowski Quinazolinone Synthesis is a classical approach, involving condensation of anthranilic acid with amides or equivalents under thermal conditions . For bromomethyl substitution, post-synthetic modification via nucleophilic substitution (e.g., using bromomethylating agents like PBr₃ or NBS) is effective. Fluorophenyl groups can be introduced via Suzuki-Miyaura coupling with aryl boronic acids, ensuring regioselectivity . Alternative methods include using phosphorus pentaoxide and amine hydrochlorides at 180–250°C to form the quinazolinone core, followed by halogenation . Key Considerations : Optimize reaction time and temperature to avoid over-bromination.

Q. How can structural characterization of 2-(bromomethyl)-3-(2-fluorophenyl)-4(3H)-quinazolinone be performed?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, bromomethyl protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and bromine isotope patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N bonds in methanol solvates) .

Advanced Research Questions

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives, and how does the bromomethyl group influence these properties?

- Methodological Answer : Quinazolinones exhibit anticancer, anti-inflammatory, and antimicrobial activities . The bromomethyl group enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites). For example:

Q. How do substituents at the 2- and 3-positions affect the reactivity and pharmacological profile of 4(3H)-quinazolinones?

- Methodological Answer :

- 2-Position : Bromomethyl groups increase electrophilicity, enabling nucleophilic attacks (e.g., by thiols in proteins). Thioglycolic acid substitutions improve antifungal activity .

- 3-Position : Fluorophenyl groups enhance metabolic stability and π-π stacking with biological targets. Replacements with methyl or methoxy groups reduce potency .

SAR Study Example : - 3-(2-Fluorophenyl) : LogP = 3.2, IC₅₀ = 25 μM (anticancer)

- 3-(4-Methoxyphenyl) : LogP = 2.8, IC₅₀ = 48 μM (anticancer)

Q. What crystallographic insights are critical for understanding the stability of 4(3H)-quinazolinone derivatives?

Q. How do fluorophenyl-substituted quinazolinones compare to other halogenated derivatives in drug discovery?

- Methodological Answer : Fluorophenyl derivatives show superior bioavailability (F% = 60%) vs. chlorophenyl (F% = 45%) due to reduced metabolic oxidation. However, bromine’s larger atomic radius enhances target affinity (Ki = 0.8 nM vs. 2.1 nM for chlorine) .

Stability and Storage

Q. What are the optimal storage conditions for 2-(bromomethyl)-3-(2-fluorophenyl)-4(3H)-quinazolinone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.